molecular formula C8H9N3O2S B12077669 5-Cyano-N,N-dimethylpyridine-3-sulfonamide

5-Cyano-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B12077669
M. Wt: 211.24 g/mol
InChI Key: QIYNPUBMDWEHBQ-UHFFFAOYSA-N
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Description

5-Cyano-N,N-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It features a cyano group (-CN) attached to the fifth position of the pyridine ring and a sulfonamide group (-SO2NH2) attached to the third position, with two methyl groups (-CH3) attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-N,N-dimethylpyridine-3-sulfonamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may produce primary amines, and substitution reactions can result in various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Cyano-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the combination of a cyano group and a sulfonamide group on a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

5-cyano-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3

InChI Key

QIYNPUBMDWEHBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1)C#N

Origin of Product

United States

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